molecular formula C18H17N3O3 B6115743 N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B6115743
M. Wt: 323.3 g/mol
InChI Key: LFJZMFOESIHPLE-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a hydroxyphenyl and oxopyrrolidinyl substituent, making it a subject of interest in organic chemistry and medicinal research.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-16-8-2-1-5-14(16)12-19-20-18(24)13-6-3-7-15(11-13)21-10-4-9-17(21)23/h1-3,5-8,11-12,22H,4,9-10H2,(H,20,24)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJZMFOESIHPLE-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxybenzaldehyde and 3-(2-oxopyrrolidin-1-yl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: The benzamide core allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

  • N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide shares structural similarities with other benzamide derivatives and Schiff bases.
  • Compounds such as N-(2-hydroxyphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide and N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzohydrazide are structurally related.

Uniqueness:

  • The presence of both hydroxyphenyl and oxopyrrolidinyl groups in this compound provides unique chemical properties, making it a versatile compound for various applications.
  • Its ability to undergo multiple types of chemical reactions and interact with biological targets distinguishes it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.